4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone
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Overview
Description
4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone is an organic compound with the molecular formula C22H30N4. It is a derivative of benzaldehyde, characterized by the presence of a diethylamino group at the para position and a hydrazone linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone typically involves the reaction of 4-(Diethylamino)benzaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is heated and stirred to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity. The final product is typically purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to other functional groups.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone involves its interaction with specific molecular targets. The diethylamino group and hydrazone linkage play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzaldehyde
- 4-(Diethylamino)benzaldehyde
- 4-(N,N-Diethylamino)benzaldehyde
Uniqueness
4-(Diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone is unique due to its specific structural features, including the diethylamino group and hydrazone linkage.
Properties
CAS No. |
29228-93-1 |
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Molecular Formula |
C22H30N4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-[(E)-[(E)-[4-(diethylamino)phenyl]methylidenehydrazinylidene]methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C22H30N4/c1-5-25(6-2)21-13-9-19(10-14-21)17-23-24-18-20-11-15-22(16-12-20)26(7-3)8-4/h9-18H,5-8H2,1-4H3/b23-17+,24-18+ |
InChI Key |
LKNAOEKIUMUWHF-GJHDBBOXSA-N |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)/C=N/N=C/C2=CC=C(C=C2)N(CC)CC)CC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
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